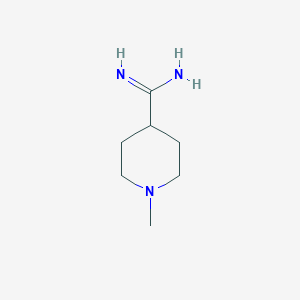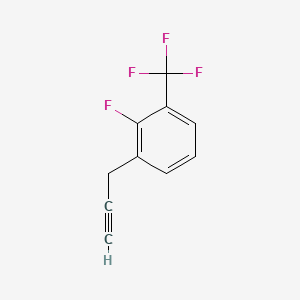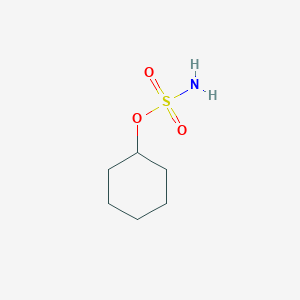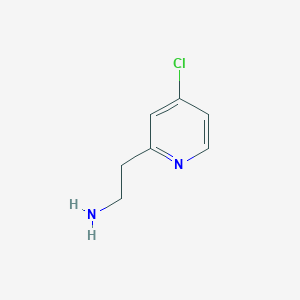
2-(4-Chloro-pyridin-2-YL)-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-pyridin-2-YL)-ethylamine is an organic compound that features a pyridine ring substituted with a chlorine atom at the 4-position and an ethylamine group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-pyridin-2-YL)-ethylamine typically involves the reaction of 4-chloro-2-pyridinecarboxaldehyde with ethylamine under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the ethylamine group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-pyridin-2-YL)-ethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(4-Chloro-pyridin-2-YL)-ethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-pyridin-2-YL)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromo-pyridin-2-YL)-ethylamine
- 2-(4-Fluoro-pyridin-2-YL)-ethylamine
- 2-(4-Methoxy-pyridin-2-YL)-ethylamine
Uniqueness
2-(4-Chloro-pyridin-2-YL)-ethylamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability, making it distinct from its analogs with different substituents.
Propiedades
Número CAS |
1060809-10-0 |
|---|---|
Fórmula molecular |
C7H9ClN2 |
Peso molecular |
156.61 g/mol |
Nombre IUPAC |
2-(4-chloropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H9ClN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1,3,9H2 |
Clave InChI |
ZIWCQVNBMKXMTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1Cl)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride](/img/structure/B13601543.png)
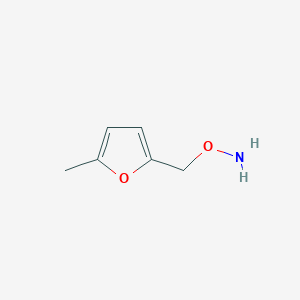
![3-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13601554.png)
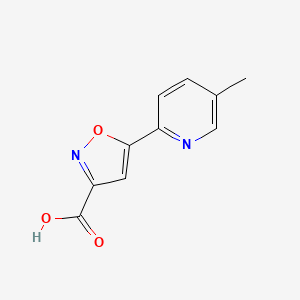
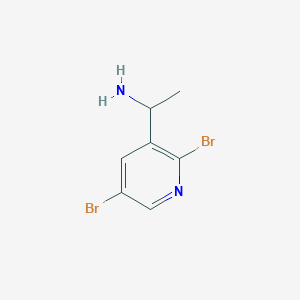
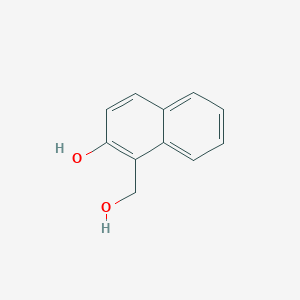
![2-[(2-Ethoxyphenyl)methyl]oxirane](/img/structure/B13601582.png)
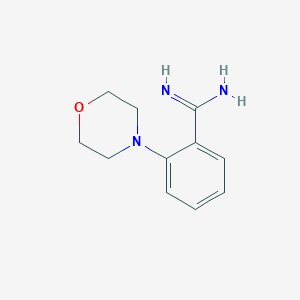
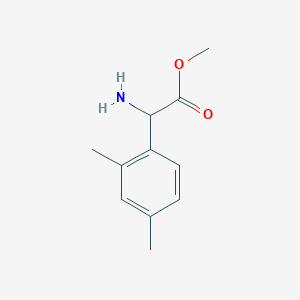
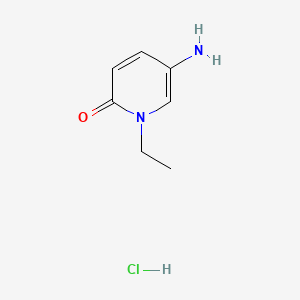
![5-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dionehydrochloride](/img/structure/B13601614.png)
